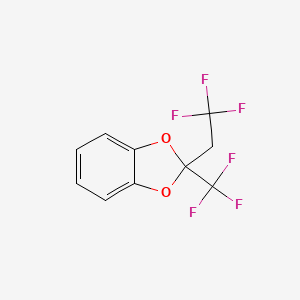
2-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole
概述
描述
2-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole, commonly known as TFB, is a heterocyclic compound with a wide range of applications in the scientific and research fields. It is a colorless, volatile liquid that is used as a solvent in organic synthesis, as a reagent in chemical reactions, and as a starting material for the synthesis of other compounds. TFB is also used as a catalyst in various reactions, such as the synthesis of polymers and the preparation of pharmaceuticals. TFB has been extensively studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
科学研究应用
TFB has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of polymers, such as polyurethanes and polyamides, and as a catalyst for the preparation of pharmaceuticals. It has also been used as a solvent in organic synthesis, and as a starting material for the synthesis of other compounds. TFB has also been studied for its potential applications in the fields of biochemistry and physiology.
作用机制
TFB is a volatile liquid that is used as a solvent in organic synthesis, as a reagent in chemical reactions, and as a starting material for the synthesis of other compounds. It is believed that TFB acts as a Lewis acid in a reaction, and is capable of forming complexes with other molecules. This allows it to catalyze a variety of reactions, including the synthesis of polymers and the preparation of pharmaceuticals.
Biochemical and Physiological Effects
TFB has been studied for its potential effects on biochemical and physiological processes. It has been found to increase the solubility of some drugs, and has been used as a solvent for the preparation of pharmaceuticals. It has also been found to have an effect on the metabolism of certain proteins, as well as on the expression of certain genes.
实验室实验的优点和局限性
The main advantage of using TFB in laboratory experiments is its low cost and availability. It is also highly volatile, which makes it easy to handle and store. However, TFB is highly flammable and must be handled with caution. It is also toxic and should not be ingested or inhaled.
未来方向
The potential applications of TFB are vast, and there are many future directions that could be explored. These include the development of new catalysts and solvents for organic synthesis, the study of its effects on biochemical and physiological processes, and the use of TFB as a starting material for the synthesis of other compounds. Additionally, TFB could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, TFB could be used in the development of new pharmaceuticals and drugs.
属性
IUPAC Name |
2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)5-8(10(14,15)16)17-6-3-1-2-4-7(6)18-8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLOHHHBWGNFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(CC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


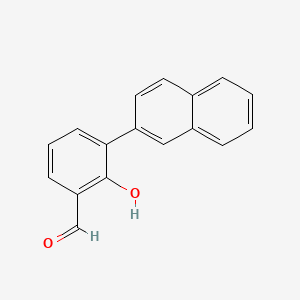




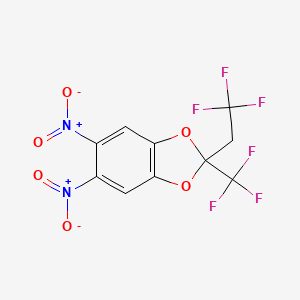
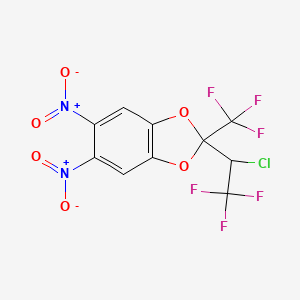
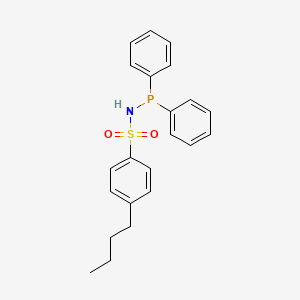
![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)



